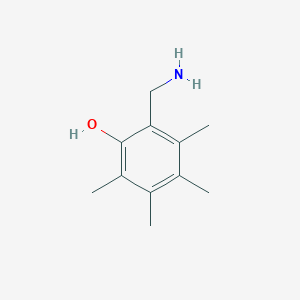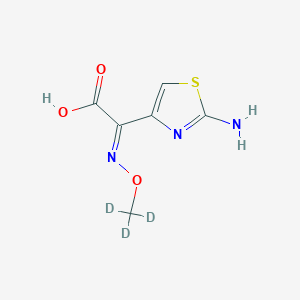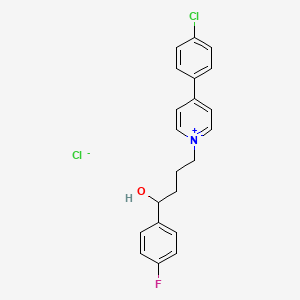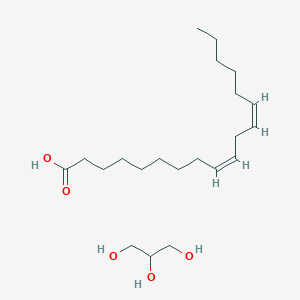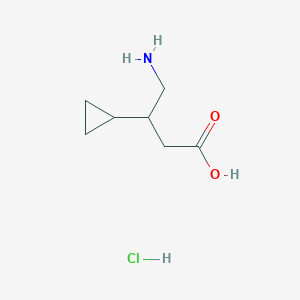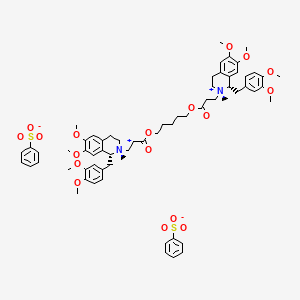
Atracurium besylate, (1R,2R,1'S,2'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atracurium besylate, (1R,2R,1’S,2’S)-, is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia. It facilitates endotracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its intermediate duration of action and lack of significant cardiovascular effects, making it advantageous over other neuromuscular blocking agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium besylate is synthesized through a multi-step process involving the reaction of isoquinolinium derivatives with various reagents. The key steps include the formation of isoquinolinium intermediates, followed by their coupling with appropriate linkers to form the final compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of atracurium besylate involves large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product . The compound is then formulated into injectable solutions for medical use.
Chemical Reactions Analysis
Types of Reactions
Atracurium besylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in atracurium besylate can be hydrolyzed by nonspecific esterases in the body.
Hofmann Elimination: This nonenzymatic process occurs at physiological pH and temperature, leading to the breakdown of atracurium besylate into laudanosine and a monoquaternary acrylate.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and esterases.
Hofmann Elimination: Occurs under physiological conditions without the need for specific reagents.
Major Products Formed
Laudanosine: A tertiary amine formed during Hofmann elimination.
Monoquaternary Acrylate: Another product of Hofmann elimination.
Scientific Research Applications
Atracurium besylate has several scientific research applications, including:
Medicine: Used as a muscle relaxant during surgeries and mechanical ventilation.
Pharmacology: Studied for its interactions with other drugs and its pharmacokinetics.
Toxicology: Research on its potential side effects and toxicity in various biological systems.
Biochemistry: Investigated for its mechanism of action at the molecular level.
Mechanism of Action
Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The compound is inactivated in plasma via ester hydrolysis and Hofmann elimination .
Comparison with Similar Compounds
Similar Compounds
Pancuronium: A long-acting non-depolarizing neuromuscular blocker.
Vecuronium: An intermediate-acting non-depolarizing neuromuscular blocker.
Rocuronium: Another intermediate-acting non-depolarizing neuromuscular blocker.
Cisatracurium: A stereoisomer of atracurium with similar properties but fewer side effects.
Uniqueness
Atracurium besylate is unique due to its intermediate duration of action and its elimination via Hofmann elimination and ester hydrolysis, which do not depend on renal or hepatic function . This makes it particularly useful in patients with compromised kidney or liver function.
Properties
CAS No. |
96946-50-8 |
|---|---|
Molecular Formula |
C65H82N2O18S2 |
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;; |
InChI Key |
XXZSQOVSEBAPGS-UDVWXPNDSA-L |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


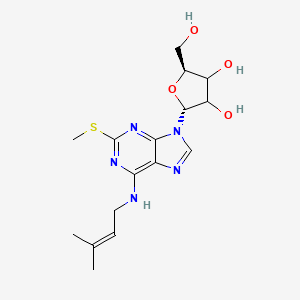
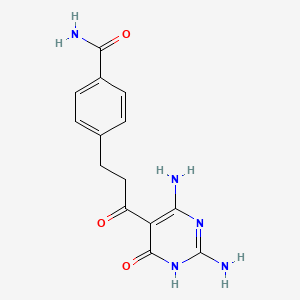
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
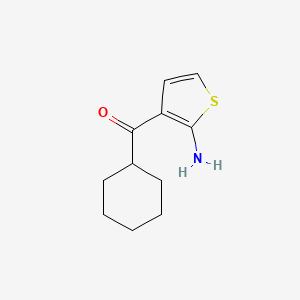
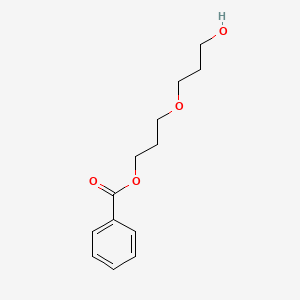

![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
